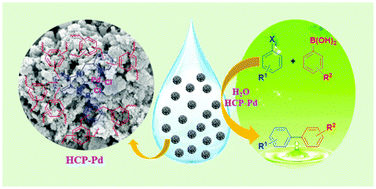Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water†
New Journal of Chemistry Pub Date: 2019-06-26 DOI: 10.1039/C9NJ02444A
Abstract
Heterogeneous catalysts have shown advantages such as high stability, good recyclability and easy separation from reactants over homogeneous catalysts in recent years. In this paper, three pyridine-functionalized N-heterocyclic carbene–palladium complexes (HCP-Pd) were successfully synthesized via a simple external cross-linking reaction. In each catalyst (i.e., complex), palladium (Pd) was immobilized on the hypercrosslinked polymer (HCP) via formation of a six-membered ring by Pd2+ and the bidentate ligands of NHC and pyridine. The structure and composition of HCP-Pd were characterized by SEM, TEM, N2 sorption, FT-IR, TGA and XPS. The catalytic performances of these catalysts in a Suzuki–Miyaura coupling reaction were also studied. The results prove that HCP-Pd is a very effective heterogeneous catalyst for the Suzuki–Miyaura coupling reaction of various aryl halides with aryl boronic acid in an aqueous medium under mild conditions.


Recommended Literature
- [1] Nanocatalysts for hydrogen production from borohydride hydrolysis: graphene-derived thin films with Ag- and Ni-based nanoparticles†
- [2] Hydrophobic microporous and mesoporous oxides as Brønsted and Lewis acid catalysts for biomass conversion in liquid water
- [3] Investigation on the photoinduced chemical reaction between p-benzoquinone and tryptophan in homogeneous solution†
- [4] Shear-thinning hyaluronan-based fluid hydrogels to modulate viscoelastic properties of osteoarthritis synovial fluids†
- [5] Color-deconvolution-based feature image extraction and application in water quality analysis
- [6] Effect of the solvent quality on the structural rearrangement of spherical brushes: coarse-grained models
- [7] Implications of relaxation dynamics of collapsed conjugated polymeric nanoparticles for light-harvesting applications
- [8] A silicon-based antibacterial material featuring robust and high antibacterial activity†
- [9] Preparation of P(AM-co-MA) composite hydrogels by frontal polymerization and its performance study
- [10] Influence of rare earth doping on the structural and electro-magnetic properties of SmFeAsO0.7F0.3 iron pnictide†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 117832-15-2
-
CAS no.: 121786-31-0









